6-Hydroxybenzbromarone

Übersicht

Beschreibung

6-Hydroxybenzbromarone is a significant metabolite of benzbromarone, a well-known anti-gout agent. This compound has garnered attention due to its potent inhibitory effects on cell migration, tubulogenesis, and angiogenic sprouting. It is a more potent inhibitor of the Eyes Absent 3 (EYA3) protein compared to its parent compound, benzbromarone .

Wirkmechanismus

Target of Action

6-Hydroxybenzbromarone is the major metabolite of Benzbromarone . Its primary target is the protein Eyes Absent 3 (EYA3) . EYA3 is a tyrosine phosphatase that plays a crucial role in endothelial cell migration and tube formation .

Mode of Action

This compound acts as an inhibitor of EYA3 . It binds to EYA3 and inhibits its tyrosine phosphatase activity . This inhibition disrupts the normal function of EYA3, leading to a decrease in endothelial cell migration and tube formation .

Biochemical Pathways

The inhibition of EYA3 by this compound affects the angiogenesis pathway . Angiogenesis is the process by which new blood vessels form from pre-existing vessels. By inhibiting EYA3, this compound disrupts this process, leading to a decrease in angiogenesis .

Pharmacokinetics

This compound is a metabolite of Benzbromarone, which is metabolized predominantly by cytochrome P450 2C9 (CYP2C9) . The oral clearance of Benzbromarone varies depending on the CYP2C9 genotype . The metabolic ratio (this compound/benzbromarone) in urine also varies depending on the CYP2C9 genotype .

Result of Action

As an anti-angiogenic agent, this compound has strong inhibitory effects on cell migration, tubulogenesis, and angiogenic sprouting . These effects are due to its inhibition of EYA3 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP2C9 could potentially affect the metabolism and efficacy of this compound . Additionally, genetic variations in CYP2C9 could also influence the drug’s action .

Biochemische Analyse

Biochemical Properties

6-Hydroxybenzbromarone interacts with the protein EYA3, acting as an inhibitor with an IC50 value of 21.5 μM . It also has strong inhibitory effects on cell migration, tubulogenesis, and angiogenic sprouting .

Cellular Effects

This compound has been shown to significantly inhibit cell migration, tubulogenesis, and angiogenic sprouting . It also reduces cell viability and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the protein EYA3, inhibiting its function . This leads to reduced cell migration, tubulogenesis, and angiogenic sprouting .

Temporal Effects in Laboratory Settings

It is known that it has a longer half-life and greater pharmacological potency than its parent compound, Benzbromarone .

Metabolic Pathways

This compound is a major metabolite of Benzbromarone, suggesting it is involved in the metabolic pathways of this parent compound . It is predominantly metabolized by cytochrome P450 2C9 (CYP2C9) .

Vorbereitungsmethoden

6-Hydroxybenzbromarone is primarily synthesized as a metabolite of benzbromarone. The synthetic route involves the hepatic metabolism of benzbromarone, mainly through cytochrome P450 2C9 (CYP2C9). This process results in the formation of this compound, which has a longer half-life and greater pharmacological potency than benzbromarone .

Analyse Chemischer Reaktionen

6-Hydroxybenzbromaron unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion wird durch Cytochrom-P450-Enzyme gefördert, was zur Bildung reaktiver Metaboliten führt.

Reduktion: Obwohl weniger häufig, können Reduktionsreaktionen unter bestimmten Bedingungen auftreten.

Substitution: Diese Verbindung kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nucleophile.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Cytochrom-P450-Enzyme, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise reaktivere Metaboliten wie 2,6-Dibromhydrochinon und mono-debromiertes Catechol .

Wissenschaftliche Forschungsanwendungen

6-Hydroxybenzbromaron hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um den Metabolismus von Benzbromaron und seinen Derivaten zu untersuchen.

Biologie: Die Verbindung ist ein potenter Inhibitor von EYA3, wodurch sie wertvoll für Studien im Zusammenhang mit Zellmigration, Tubulogenese und Angiogenese wird.

Medizin: Aufgrund seiner antiangiogenen Eigenschaften wird 6-Hydroxybenzbromaron für potenzielle therapeutische Anwendungen in der Krebsbehandlung untersucht.

Industrie: Es wird bei der Entwicklung neuer Pharmazeutika und als Referenzverbindung in Studien zum Arzneimittelstoffwechsel verwendet

5. Wirkmechanismus

6-Hydroxybenzbromaron entfaltet seine Wirkungen hauptsächlich durch Hemmung des EYA3-Proteins, das eine entscheidende Rolle bei der Migration und Tubusbildung von Endothelzellen spielt. Durch die Hemmung von EYA3 reduziert 6-Hydroxybenzbromaron effektiv Zellmigration, Tubulogenese und Angiogenesesprossung. Dieser Mechanismus ist insbesondere im Kontext seiner potenziellen Antikrebs-Eigenschaften relevant .

Vergleich Mit ähnlichen Verbindungen

6-Hydroxybenzbromaron ist einzigartig aufgrund seiner starken inhibitorischen Wirkungen auf EYA3 und seiner längeren Halbwertszeit im Vergleich zu Benzbromaron. Ähnliche Verbindungen sind:

5-Hydroxybenzbromaron: Ein weiterer Metabolit von Benzbromaron, jedoch weniger potent bei der Hemmung von EYA3.

1’-Hydroxybenzbromaron: Auch ein Metabolit von Benzbromaron, mit unbekannten urikosurischen Wirkungen

Eigenschaften

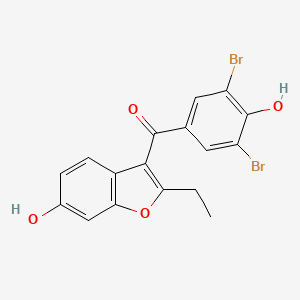

IUPAC Name |

(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-6-hydroxy-1-benzofuran-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Br2O4/c1-2-13-15(10-4-3-9(20)7-14(10)23-13)16(21)8-5-11(18)17(22)12(19)6-8/h3-7,20,22H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXBXMFVRKZOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(O1)C=C(C=C2)O)C(=O)C3=CC(=C(C(=C3)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152831-00-0 | |

| Record name | 6-Hydroxybenzbromarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152831000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxybenzbromarone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M7NUR5V9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of cytochrome P450 2C9 in the formation of 6-hydroxybenzbromarone?

A1: Cytochrome P450 2C9 (CYP2C9) plays a critical role in the metabolism of benzbromarone, the parent drug of this compound. Studies have shown that CYP2C9 is the primary enzyme responsible for the hydroxylation of benzbromarone, leading to the formation of this compound. [, ] This metabolic pathway is significant as it represents a major route of elimination for benzbromarone in humans. You can find more details about the influence of CYP2C9 genotypes on benzbromarone metabolism in the provided research. []

Q2: Besides this compound, what other metabolites are formed during benzbromarone metabolism?

A2: In addition to this compound, another major metabolite formed during benzbromarone metabolism is 1'-hydroxybenzbromarone. [] Several minor metabolites have also been identified, including 1'-oxobenzbromarone, 2'-hydroxybenzbromarone, 1',6-dihydroxybenzbromarone, and dihydroxy-aryl-benzbromarone. Interestingly, no debrominated metabolites have been detected. []

Q3: How is this compound eliminated from the body?

A3: Research indicates that both benzbromarone and its metabolites, including this compound, are primarily excreted through the bile rather than urine. [] This finding suggests that these compounds undergo significant hepatic metabolism and biliary excretion as the primary elimination pathway. []

Q4: Have any cases of impaired this compound formation been reported?

A4: Yes, there have been documented cases where individuals exhibit a deficiency in the formation of this compound during benzbromarone metabolism. [] This impaired metabolic pathway can have significant implications for the pharmacokinetics and potentially the efficacy of benzbromarone in these individuals.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.